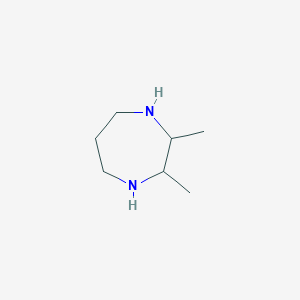

2,3-Dimethyl-1,4-diazepane

Description

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2,3-dimethyl-1,4-diazepane |

InChI |

InChI=1S/C7H16N2/c1-6-7(2)9-5-3-4-8-6/h6-9H,3-5H2,1-2H3 |

InChI Key |

YGLMAAZGANTFFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NCCCN1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4-diazepane can be achieved through several methods. One common approach involves the cyclization of appropriate diamines with suitable carbonyl compounds. For instance, the reaction of 2,3-dimethyl-1,4-diaminobutane with formaldehyde under acidic conditions can yield 2,3-Dimethyl-1,4-diazepane.

Industrial Production Methods: Industrial production of 2,3-Dimethyl-1,4-diazepane typically involves continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions further enhances the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: N-oxides of 2,3-Dimethyl-1,4-diazepane.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,3-Dimethyl-1,4-diazepane has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Functional Modifications

1,4-Diazepane (Parent Compound)

- Molecular Formula : C₅H₁₂N₂

- Key Features : The simplest 1,4-diazepane lacks substituents, offering flexibility for functionalization.

- Applications : Used as a scaffold for synthesizing bioactive molecules and ligands .

3,3-Dimethyl-1,4-diazepan-2-one

- Molecular Formula : C₇H₁₄N₂O

- Substituents : Methyl groups at the 3,3 positions and a ketone at position 2.

- Impact of Modifications :

- The ketone introduces rigidity and polarity, enhancing hydrogen-bonding capacity.

- Methyl groups sterically hinder reactions at the 3-position.

- Applications: Potential intermediate in medicinal chemistry due to its constrained conformation .

1,4-Ditosyl-1,4-diazepane

- Molecular Formula : C₁₉H₂₄N₂O₄S₂

- Substituents : Tosyl (p-toluenesulfonyl) groups at both nitrogen atoms.

- Impact of Modifications :

- Tosyl groups improve crystallinity and stability, facilitating structural analysis.

- Reduced basicity of nitrogen atoms due to electron-withdrawing sulfonyl groups.

- Applications : Studied for its crystalline properties and weak C–H···O hydrogen-bonding networks .

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

- Molecular Formula : C₁₆H₂₂N₄O₃

- Substituents : An oxadiazole ring linked to a dimethoxyphenyl group.

- Impact of Modifications :

- The aromatic oxadiazole moiety enhances π-π stacking interactions, relevant in drug design.

- Increased molecular weight (318.37 g/mol) affects solubility and bioavailability.

- Applications : Investigated for biological activity, though specific data are undisclosed .

Physicochemical Properties

Biological Activity

2,3-Dimethyl-1,4-diazepane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2,3-Dimethyl-1,4-diazepane features a seven-membered diazepane ring with two nitrogen atoms and two methyl groups at the 2 and 3 positions. Its molecular formula is with a molecular weight of approximately 126.20 g/mol. The presence of these methyl groups influences the compound's chemical behavior and biological interactions.

The biological activity of 2,3-Dimethyl-1,4-diazepane is primarily attributed to its ability to interact with specific molecular targets. This compound can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which it is studied. Research has indicated that these interactions may lead to various pharmacological effects, including anxiolytic and sedative properties commonly associated with other diazepine derivatives.

Pharmacological Effects

Research indicates that 2,3-Dimethyl-1,4-diazepane may exhibit several pharmacological effects:

- Anxiolytic Activity : Similar to other diazepines, it may help reduce anxiety levels by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors.

- Sedative Effects : Potentially useful in inducing sedation or sleep due to its interaction with central nervous system (CNS) receptors.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain bacterial strains .

Case Studies

A series of studies have investigated the biological activity of 2,3-Dimethyl-1,4-diazepane:

- In Vitro Studies : In vitro assays demonstrated that this compound can inhibit the growth of specific bacterial strains, suggesting potential use as an antimicrobial agent.

- Animal Models : Animal studies have shown that administration of 2,3-Dimethyl-1,4-diazepane leads to significant reductions in anxiety-like behaviors compared to control groups .

Comparative Analysis

To better understand the unique properties of 2,3-Dimethyl-1,4-diazepane, it is beneficial to compare it with related compounds. The following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 1-Ethyl-1,4-diazepane | Ethyl group at position 1 | Anxiolytic and sedative properties |

| 1,3-Dimethyl-1,4-diazepane | Methyl groups at positions 1 and 3 | Antimicrobial activity |

| 2,3-Dimethyl-1,4-diazepane | Methyl groups at positions 2 and 3 | Potential anxiolytic and antimicrobial |

Future Directions

Ongoing research aims to elucidate the detailed mechanisms underlying the biological activities of 2,3-Dimethyl-1,4-diazepane. Investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its therapeutic potential. Moreover, further studies are required to explore its safety profile and efficacy in clinical settings.

Q & A

Q. What are the common synthetic routes for 2,3-Dimethyl-1,4-diazepane, and how can reaction conditions be optimized?

The synthesis of 2,3-dimethyl-1,4-diazepane derivatives often involves oxidation or cyclization reactions. For example, analogous compounds like 2,3-dimethyl-1,4-benzoquinone are synthesized via oxidation of hydroquinone derivatives using H₂SO₄ and KBrO₃, achieving yields of ~52% . Optimization includes adjusting stoichiometry, temperature, and reaction time. Thin-layer chromatography (TLC) with mobile phases like n-hexane:chloroform (7:3) can monitor reaction progress by comparing Rf values, where lower polarity products (e.g., oxidized forms) exhibit higher Rf values .

Q. How are physical properties (e.g., density, boiling point) determined for 2,3-Dimethyl-1,4-diazepane?

Predicted physical properties, such as density (0.940±0.06 g/cm³) and boiling point (289.9±33.0°C), are calculated using computational tools like quantitative structure-property relationship (QSPR) models. Experimental validation typically employs differential scanning calorimetry (DSC) for melting points and gas chromatography-mass spectrometry (GC-MS) for volatility analysis .

Q. What analytical techniques are critical for characterizing 2,3-Dimethyl-1,4-diazepane purity and structure?

UV-Vis spectroscopy in ethanol solvent can confirm electronic transitions, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like methyl group environments and diazepane ring conformation. Mass spectrometry (MS) provides molecular weight confirmation (e.g., C₇H₁₄N₂O with a theoretical mass of 142.2 g/mol) .

Advanced Research Questions

Q. How can structural contradictions in 2,3-Dimethyl-1,4-diazepane derivatives be resolved using crystallography and computational modeling?

X-ray crystallography is pivotal for resolving conformational ambiguities. For example, studies on 2,7-diphenyl-1,4-diazepan-5-one derivatives revealed chair-like diazepane ring conformations stabilized by intramolecular hydrogen bonds. Computational docking (e.g., AutoDock Vina) further predicts binding affinities to biological targets, such as orexin receptors, by analyzing steric and electronic complementarity .

Q. What methodological challenges arise in studying the biological activity of 2,3-Dimethyl-1,4-diazepane, and how are they addressed?

Pharmacological studies require precise receptor-binding assays. For orexin receptor antagonists, radioligand displacement assays (e.g., using ³H-labeled suvorexant) quantify binding inhibition (IC₅₀). Conformational analysis via molecular dynamics simulations identifies key interactions, such as hydrogen bonding with Glu²⁹⁸ in OX₂ receptors, which guide structure-activity relationship (SAR) optimization .

Q. How do solvent systems and pH influence the stability of 2,3-Dimethyl-1,4-diazepane in pharmacological formulations?

Stability studies in octanol/water systems (logP measurements) assess lipophilicity, critical for blood-brain barrier penetration. Accelerated stability testing under varying pH (1–10) and temperatures (25–40°C) identifies degradation pathways, with high-performance liquid chromatography (HPLC) tracking impurity profiles .

Q. What are the implications of conflicting kinetic data in ozonolysis studies of related diazepane precursors?

Discrepancies in rate coefficients (e.g., k(O₃+isoprene) vs. k(O₃+2,3-dimethyl-1,3-butadiene)) are resolved using absolute rate measurements via laser-induced fluorescence (LIF) or relative rate methods with FTIR detection. Temperature-dependent Arrhenius parameters (e.g., activation energy ≈1668/T) refine atmospheric degradation models .

Key Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed journals (e.g., BMC Chemistry, Nature) for methodological rigor.

- Advanced studies require integration of experimental (e.g., crystallography) and computational (e.g., MD simulations) tools to address structural and kinetic complexities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.